β-CCB
β-CCB
An endogenous proconvulsant and anxiogenic benzodiazepine receptor ligand.
Brand Name:
Vulcanchem
CAS No.:
84454-35-3
VCID:
VC0004147
InChI:
InChI=1S/C16H16N2O2/c1-2-3-8-20-16(19)14-9-12-11-6-4-5-7-13(11)18-15(12)10-17-14/h4-7,9-10,18H,2-3,8H2,1H3
SMILES:
CCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Molecular Formula:
C16H16N2O2
Molecular Weight:
268.31 g/mol
β-CCB
CAS No.: 84454-35-3
Inhibitors
VCID: VC0004147
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol
CAS No. | 84454-35-3 |
---|---|
Product Name | β-CCB |
Molecular Formula | C16H16N2O2 |
Molecular Weight | 268.31 g/mol |
IUPAC Name | butyl 9H-pyrido[3,4-b]indole-3-carboxylate |
Standard InChI | InChI=1S/C16H16N2O2/c1-2-3-8-20-16(19)14-9-12-11-6-4-5-7-13(11)18-15(12)10-17-14/h4-7,9-10,18H,2-3,8H2,1H3 |
Standard InChIKey | WGNGIELOOKACSB-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Canonical SMILES | CCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Description | An endogenous proconvulsant and anxiogenic benzodiazepine receptor ligand. |
Synonyms | eta-CCB N-butyl beta-carboline-3-carboxylate NBBCC |
PubChem Compound | 128618 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume